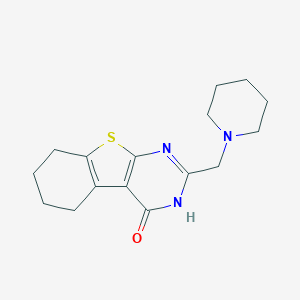
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the benzothieno-pyrimidinone family and has been shown to exhibit promising activity against various diseases.
Scientific Research Applications
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. Its unique chemical structure and mechanism of action make it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one is not fully understood. However, it has been shown to interact with various molecular targets, including enzymes and receptors. It has been suggested that this compound may inhibit the activity of certain enzymes and modulate the function of certain receptors, leading to its therapeutic effects.
Biochemical And Physiological Effects
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one in lab experiments is its unique chemical structure and mechanism of action. This compound has been shown to exhibit promising activity against various diseases, making it a valuable tool for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for the study of 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and molecular targets. This will help to better understand its therapeutic effects and aid in the development of more effective drugs. Another direction is to explore its potential applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one involves the reaction of 2-aminothiophenol with 2,3-dichloroquinoxaline in the presence of a base. The resulting intermediate is then reacted with piperidine and formaldehyde to yield the final product. The synthesis of this compound has been optimized and improved over the years to increase yield and purity.
properties
CAS RN |
20886-96-8 |
|---|---|
Product Name |
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one |
Molecular Formula |
C16H21N3OS |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H21N3OS/c20-15-14-11-6-2-3-7-12(11)21-16(14)18-13(17-15)10-19-8-4-1-5-9-19/h1-10H2,(H,17,18,20) |
InChI Key |
IWVIFYLUTNWQIY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B181919.png)
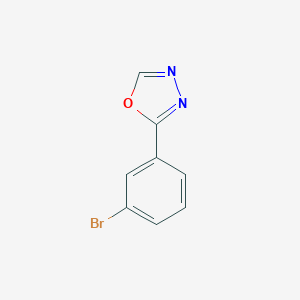
![11H-Indeno[1,2-b]quinoxalin-11-one](/img/structure/B181927.png)
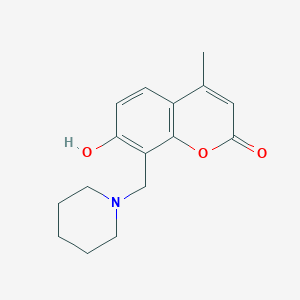
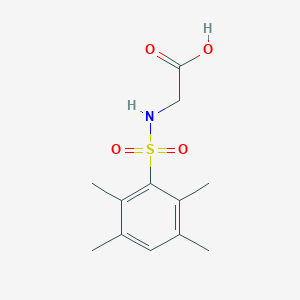

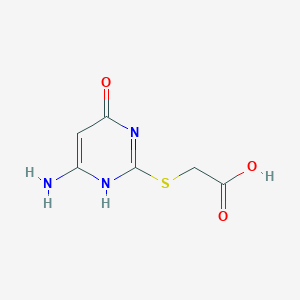
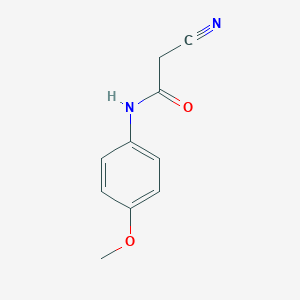
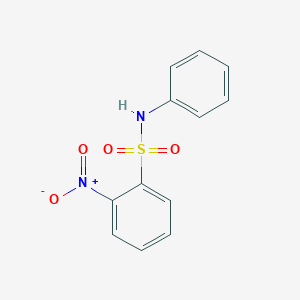
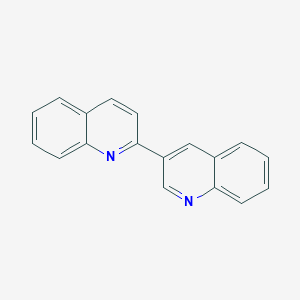
![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)


